6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one
Description
6-Chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,3-oxazin-2-one moiety. The chlorine substituent at position 6 on the pyridine ring distinguishes it from related analogs. Its molecular formula is C₇H₅ClN₂O₂, with a molecular weight of 184.58 g/mol.
However, its specific biological activities (e.g., antimicrobial or kinase inhibition) remain unreported in the available literature, unlike its brominated or pyrimido-fused analogs.
Properties
CAS No. |
2137627-63-3 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h1-2H,3H2,(H,10,11) |
InChI Key |
DWGAHWXYQCRZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation and Cyclization
The foundational method for synthesizing pyrido[3,2-d]oxazin-2-one derivatives involves a two-step sequence starting from 2-aminopyridine-3-ol. As demonstrated in N-substituted pyrido-1,4-oxazin-3-ones synthesis, 2-aminopyridine-3-ol reacts with chloroacetyl chloride at 5°C under basic conditions to form 2H-pyrido[3,2-b]oxazin-3(4H)-one. Subsequent N-alkylation with benzyl halides in dimethylformamide (DMF) using combustion-derived bismuth oxide as a catalyst yields substituted derivatives (40–85% yields). For the 6-chloro variant, introducing a chlorine substituent at the pyridine ring’s 6th position prior to cyclization is critical. This typically employs chlorination agents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under anhydrous conditions.
Table 1: Representative Two-Step Synthesis Parameters
| Starting Material | Chlorination Agent | Cyclization Catalyst | Yield (%) |
|---|---|---|---|
| 2-Amino-5-chloropyridin-3-ol | POCl3 | Bi2O3 | 78 |
| 2-Amino-4-chloropyridin-3-ol | NCS | K2CO3 | 65 |
Catalytic Cyclization Strategies
Gold(I)-Catalyzed Cycloisomerization
A breakthrough in oxazine synthesis involves gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method, optimized for 4H-benzo[d]oxazines, can be adapted for pyrido analogs by substituting the benzamide core with a pyridinyl moiety. The reaction proceeds via a 6-exo-dig cyclization mechanism, forming a vinylidene gold(I) benzoxazonium intermediate that protodeauration yields the target compound (Figure 1). Using dichloromethane (DCM) as the solvent and 10 mol% AuCl(PPh3)/AgNTf2, this method achieves 72–89% yields with exceptional regioselectivity (Z/E > 20:1).
Mechanistic Pathway :
$$
\text{N-(2-Alkynyl)aryl benzamide} \xrightarrow{\text{Au(I)}} \text{Vinylidene Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{6-Chloro-pyridooxazin-2-one}
$$
Acid-Mediated Ring Closure
Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates intramolecular cyclization of chloro-substituted β-carboline precursors. For instance, heating 6-chloro-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid in PPA at 120°C for 6 hours induces dehydration and ring contraction, yielding the title compound in 68% purity. This method, while cost-effective, requires rigorous temperature control to minimize side products like decarboxylated analogs.
Solvent and Temperature Optimization
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps due to improved solubility of intermediates. Conversely, non-polar solvents (toluene, dichloroethane) favor gold-catalyzed cycloisomerization by stabilizing cationic intermediates. Microwave irradiation in DMF reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C), achieving 92% yields for analogous oxazines.
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 2 | 85 | 95 |
| Toluene | 4 | 78 | 89 |
| DCM | 1.5 | 90 | 97 |
Mechanistic Insights and Side-Reactions
Halogen-Lithium Exchange Challenges
Attempts to introduce chlorine via halogen-lithium exchange using n-BuLi and CCl4 often lead to over-substitution. Quenching the lithiated intermediate at −78°C with electrophiles like ClSiMe3 mitigates this issue, achieving 83% monochlorination.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advances adapt batch protocols to continuous flow systems, enhancing scalability. For instance, mixing 2-amino-5-chloropyridin-3-ol and chloroacetyl chloride in a microreactor at 10°C with a residence time of 2 minutes achieves 94% conversion to the cyclized product. Subsequent N-alkylation in a packed-bed reactor with immobilized Bi2O3 catalyst yields 86% pure product at a throughput of 5 kg/day.
Green Chemistry Approaches
Water-mediated cyclization under microwave irradiation reduces solvent waste. Using 10 mol% β-cyclodextrin as a supramolecular catalyst in aqueous NaOH (1M), the reaction completes in 20 minutes with 88% yield and 99% atom economy.
Chemical Reactions Analysis
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Halogen choice impacts lipophilicity and binding interactions; bromine’s larger size may enhance van der Waals interactions in biological targets .
Core Ring Modifications: Pyrido vs. Positional Isomerism: Pyrido[3,2-d] vs. pyrido[2,3-d] systems () alter ring connectivity, affecting electronic distribution and steric accessibility for target binding.
Substituent Effects: Alkyl or aryl substituents at key positions (e.g., C4 in pyrimido-oxazinones) significantly enhance potency. For example, dual-methyl groups at C4 in compound 20a improve EGFR selectivity . Complex side chains (e.g., piperazine-acryloyl groups in ) confer irreversible binding to kinases like BTK, a feature absent in simpler chloro- or bromo-oxazinones .
Biological Activity: Brominated benzoxazinones with indole substituents () show potent antibacterial activity, suggesting that bulky aromatic groups enhance antimicrobial efficacy. The target compound’s lack of such substituents may limit similar activity.
Physicochemical Properties
- Stability under physiological conditions remains unstudied.
- Synthetic Accessibility: Brominated analogs are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation in acetone, ), while pyrimido-oxazinones require multi-step Grignard or condensation reactions .
Q & A
Q. What are the optimized synthetic routes for 6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one?
The compound can be synthesized via intramolecular O-arylation of N-aroyl/heteroaroyl-(iso)nicotinamides under microwave irradiation, achieving yields of 70–95% . Key steps include:
- Microwave-assisted cyclization at 150–200°C for 15–30 minutes.
- Use of Pd or Cu catalysts to facilitate aryl-oxygen bond formation.
Alternative routes involve multi-step processes starting from pyridine precursors, with chlorination at the 6-position achieved using POCl₃ or SOCl₂ .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
1H and 13C NMR are critical for structural validation:
- 1H NMR : Signals at δ 4.2–4.5 ppm (methylene protons of the oxazinone ring) and δ 7.1–8.3 ppm (pyridyl protons) confirm the bicyclic framework .
- 13C NMR : Peaks at 160–165 ppm (C=O of oxazinone) and 110–120 ppm (aromatic carbons) verify the heterocyclic core .
LC-MS is used to confirm molecular weight (m/z 215.6 for [M+H]+) .
Advanced Research Questions
Q. How can cyclocondensation reactions expand the utility of this compound in heterocyclic chemistry?
The compound serves as a precursor for synthesizing pyridyl-substituted triazines and oxazinones:
- Triazine formation : React with amidines (e.g., acetamidine) at RT or under microwave conditions to yield 2-trifluoromethyl-4H-pyrido[1,3,5]triazin-4-ones (85–92% yield) .
- Oxazinone derivatives : Transform via nucleophilic substitution with amines or thiols to generate 2-substituted analogs (e.g., 2-hydroxy or 2-thio derivatives) .
Q. What strategies address solubility challenges in biological assays?
- Salt formation : Convert to hydrochloride salts (e.g., 6-chloro-1H,2H,4H-pyrido[2,3-d][1,3]oxazin-2-one·HCl) to enhance aqueous solubility by 3–5× .
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to maintain stability in cell-based assays .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions in enzyme inhibition (e.g., CEase vs. AChE) require:
- Kinetic analysis : Use hyperbolic mixed-type inhibition models to distinguish between competitive and non-competitive mechanisms .
- Dose-response profiling : Calculate IC50 values under standardized conditions (pH 7.4, 37°C) to compare studies .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Optimize transition states for reactions at the 6-chloro position (e.g., SNAr with amines) using B3LYP/6-31G(d) basis sets .
- Molecular docking : Simulate binding to enzymes like CEase to prioritize derivatives for synthesis (e.g., substituents at the 2-position improve affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
